molecular formula C13H9N3O B2750306 N-(6-Cyanopyridin-2-YL)benzamide CAS No. 1260761-55-4

N-(6-Cyanopyridin-2-YL)benzamide

Cat. No.: B2750306
CAS No.: 1260761-55-4
M. Wt: 223.235
InChI Key: SBZWYCYGDMRXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Cyanopyridin-2-YL)benzamide is a benzamide derivative featuring a pyridine ring substituted with a cyano (-CN) group at the 6-position and a benzamide group at the 2-position.

Properties

IUPAC Name

N-(6-cyanopyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c14-9-11-7-4-8-12(15-11)16-13(17)10-5-2-1-3-6-10/h1-8H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZWYCYGDMRXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Cyanopyridin-2-YL)benzamide typically involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The cyano group can be introduced through a subsequent reaction with a suitable cyanating agent, such as cyanogen bromide, under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(6-Cyanopyridin-2-YL)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Cyanopyridin-2-YL)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Cyanopyridin-2-YL)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The cyano group plays a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

N-(6-Bromopyridin-2-yl)benzamide

  • Substituent : Bromine at the pyridine 6-position.
  • Molecular Formula : C₁₂H₉BrN₂O; Molecular Weight : 277.12 g/mol .
  • Impact: Bromine’s electronegativity and larger atomic radius increase molecular weight and polarizability compared to the cyano analog. This may enhance halogen bonding in supramolecular applications but reduce solubility in polar solvents.
  • Applications : Primarily a lab reagent (discontinued) .

N-(3-Cyanopyridin-2-yl)benzamide

  • Substituent: Cyano group at the pyridine 3-position.
  • Molecular Formula : C₁₃H₉N₃O; Molecular Weight : 223.23 g/mol .
  • This positional isomerism may affect acidity, basicity, and intermolecular interactions.

This compound (Target Compound)

  • Substituent: Cyano group at the pyridine 6-position (para to the nitrogen).
  • Molecular Formula : C₁₃H₉N₃O (hypothetical); Molecular Weight : ~223.23 g/mol (estimated).
  • Impact: The para-cyano group enhances electron withdrawal, increasing the pyridine ring’s electrophilicity. This could improve binding affinity in catalytic or biological systems compared to bromo or amino analogs.

Functional Group Comparisons

N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB)

  • Structure: Benzothiazole core with an amino group at the 6-position .
  • Impact: The amino group improves solubility and corrosion inhibition efficiency by facilitating hydrogen bonding with metal surfaces . In contrast, the cyano group in the target compound may reduce solubility but enhance thermal stability.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Bulky dimethoxyphenethyl substituent .

Physicochemical and Application-Based Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Properties/Applications References
N-(6-Bromopyridin-2-yl)benzamide C₁₂H₉BrN₂O 277.12 6-Bromo on pyridine Lab reagent, discontinued
N-(3-Cyanopyridin-2-yl)benzamide C₁₃H₉N₃O 223.23 3-Cyano on pyridine Physicochemical studies
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide C₁₄H₁₀N₃OS 283.31 Benzothiazole with amino Corrosion inhibitor (90% efficiency)
This compound C₁₃H₉N₃O ~223.23 6-Cyano on pyridine Hypothetical: Catalytic/pharmaceutical intermediate -

Research Implications and Limitations

  • Synthesis: The target compound may be synthesized via amidation of 6-cyanopyridin-2-amine with benzoyl chloride, analogous to methods used for Rip-B and N-(6-Bromopyridin-2-yl)benzamide .
  • However, direct evidence is lacking, necessitating further studies.
  • Limitations : Comparisons rely on structural analogs; experimental validation of the target compound’s properties is required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.